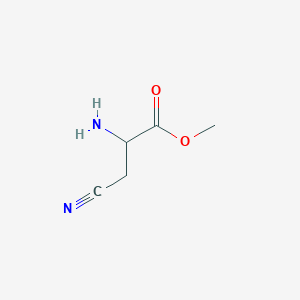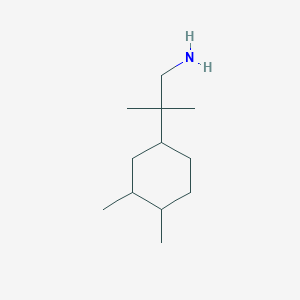
2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a 2-methylpropan-1-amine group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexane derivative, followed by the addition of an alkyl halide to introduce the 2-methylpropan-1-amine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of precursor compounds under high pressure and temperature. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, alkoxides, thiolates
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
Methylcyclohexane: A cyclohexane derivative with a single methyl group.
Dimethylcyclohexane: Cyclohexane derivatives with two methyl groups at various positions.
Uniqueness
2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
2-(3,4-dimethylcyclohexyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H25N/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h9-11H,5-8,13H2,1-4H3 |
InChI Key |
XNKAUUKCGUHACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


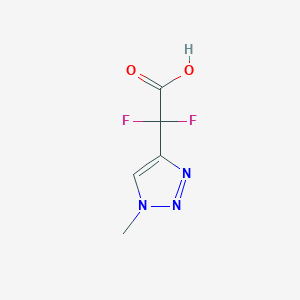
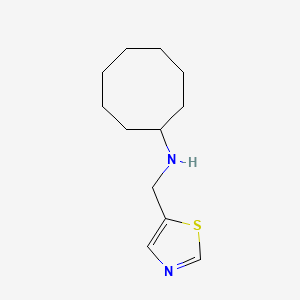
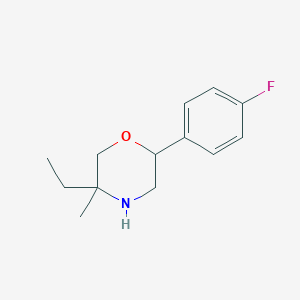
![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13318272.png)
![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)
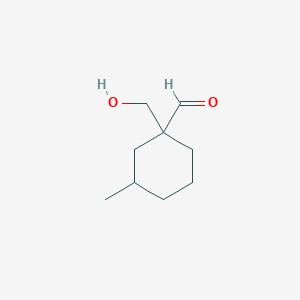
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)


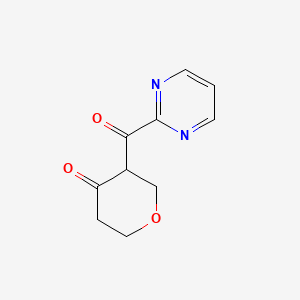
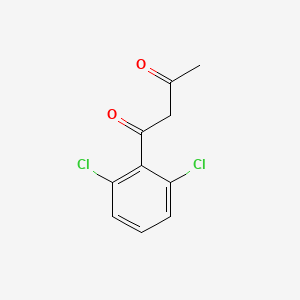
![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)
